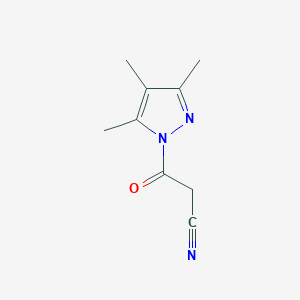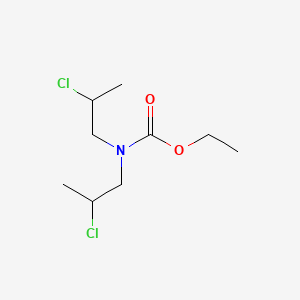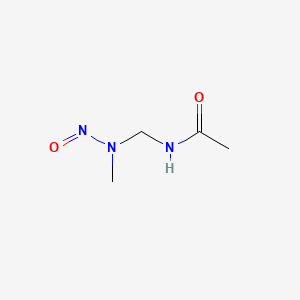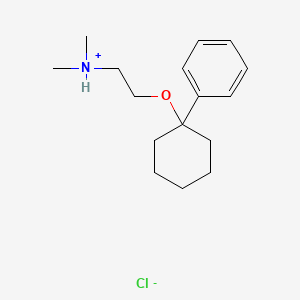
N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride is a chemical compound with the molecular formula C16H26ClNO. It is known for its unique structure, which includes a phenylcyclohexyl group attached to an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride typically involves the reaction of dimethylamine with 2-(1-phenylcyclohexyl)oxyethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Wirkmechanismus
The mechanism of action of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]amine hydrochloride
- N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride
- Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride J.L. 1297
Uniqueness
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride stands out due to its unique combination of a phenylcyclohexyl group and an azanium chloride moiety. This structure imparts distinctive chemical properties, making it valuable in various research applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity .
Eigenschaften
CAS-Nummer |
108982-92-9 |
|---|---|
Molekularformel |
C16H26ClNO |
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-17(2)13-14-18-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H |
InChI-Schlüssel |
NHJVYTOUMXUNKC-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCOC1(CCCCC1)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


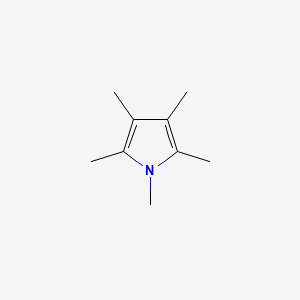

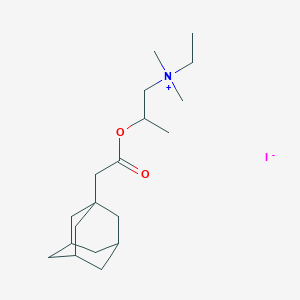


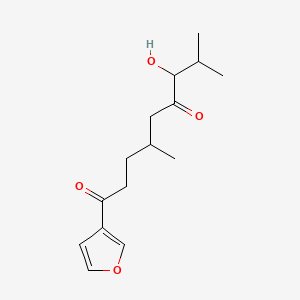
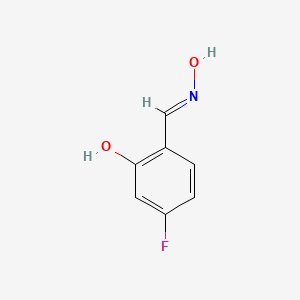

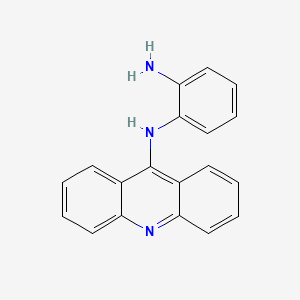
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
